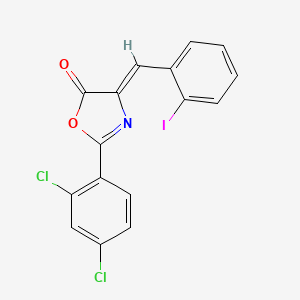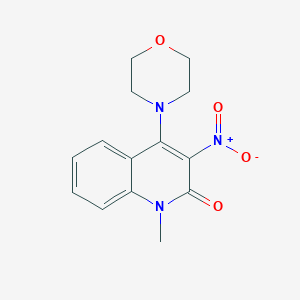
N~1~-(3-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(3-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as CFM-2, is a chemical compound that has been studied for its potential use in scientific research. It belongs to the class of molecules known as glycine receptor antagonists, which have been shown to have a wide range of effects on the nervous system.
Mécanisme D'action
CFM-2 works by binding to and blocking the activity of glycine receptors. These receptors are important for regulating the activity of neurons in the nervous system, and their dysfunction has been implicated in a variety of neurological disorders.
Biochemical and Physiological Effects:
CFM-2 has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of glycine receptors, which can affect the activity of neurons in the nervous system. This can lead to changes in behavior, cognition, and other physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CFM-2 in lab experiments is that it can be used to selectively modulate the activity of glycine receptors. This can be useful for studying the role of these receptors in various physiological processes. However, one limitation is that CFM-2 is a relatively new compound, and its effects on the nervous system are not yet fully understood.
Orientations Futures
There are many potential future directions for research on CFM-2. One area of interest is the development of more selective glycine receptor antagonists that can be used to study the role of specific receptor subtypes in various physiological processes. Another direction for future research is the development of new methods for delivering CFM-2 to specific areas of the nervous system, which could allow for more targeted studies of its effects. Additionally, the potential therapeutic applications of CFM-2 in the treatment of neurological disorders should be explored further.
Méthodes De Synthèse
The synthesis of CFM-2 involves a multi-step process that includes the use of various reagents and solvents. The exact details of the synthesis method are beyond the scope of this paper but can be found in scientific literature.
Applications De Recherche Scientifique
CFM-2 has been studied extensively for its potential use in scientific research. It has been shown to have a wide range of effects on the nervous system, including the ability to modulate the activity of glycine receptors. This makes it a potentially useful tool for studying the role of these receptors in various physiological processes.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-2-(4-fluoro-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O3S/c1-23(21,22)19(14-7-5-12(17)6-8-14)10-15(20)18-13-4-2-3-11(16)9-13/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFSGOPJXVUDSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC(=CC=C1)Cl)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

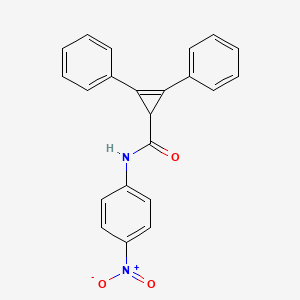
![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[2-(1,3-thiazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4960457.png)
![methyl N-cyano-N-[4-(diethylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]glycinate](/img/structure/B4960467.png)
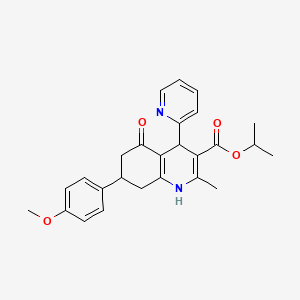
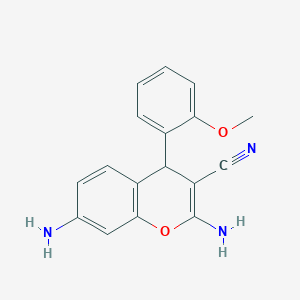
![N-phenyl-4-{[(pyridin-4-ylmethyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B4960477.png)
![4,4-dimethyl-5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4960485.png)
![5-bromo-3'-(methylthio)-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one](/img/structure/B4960488.png)

![4-{6-methyl-2-[4-(2-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B4960507.png)

